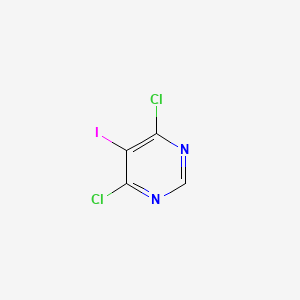

4,6-Dichloro-5-iodopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSZLCOPANWXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718268 | |

| Record name | 4,6-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137576-38-5 | |

| Record name | 4,6-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichloro-5-iodopyrimidine CAS number and properties

An In-Depth Technical Guide to 4,6-Dichloro-5-iodopyrimidine for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate this compound. It details its chemical identity, physicochemical properties, synthetic utility, and safety protocols, providing the necessary insights for its effective application in complex organic synthesis.

Core Chemical Identity and Properties

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in biologically active molecules. The strategic placement of three distinct halogen atoms on the pyrimidine ring makes this compound a highly versatile and valuable building block for creating diverse molecular libraries.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1137576-38-5 | |

| Molecular Formula | C₄HCl₂IN₂ | |

| Molecular Weight | 274.88 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | YKSZLCOPANWXES-UHFFFAOYSA-N | |

| SMILES | ClC1=NC=NC(=C1I)Cl | |

| Physical Form | White to yellow to brown solid |

| Purity | Typically ≥98% | |

Synthesis and Strategic Considerations

A plausible synthetic pathway would begin with 5-iodobarbituric acid or a similar 5-iodo-4,6-dihydroxypyrimidine derivative. This precursor undergoes dehydration and chlorination, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

The causality behind this choice is twofold:

-

POCl₃ Efficacy : Phosphorus oxychloride is highly effective at converting the keto-enol tautomers of dihydroxypyrimidines into the desired chloro-substituted aromatic system.

-

Reaction Conditions : The reaction is typically performed at elevated temperatures to drive the chlorination to completion. The subsequent workup involves carefully quenching the excess POCl₃ with ice water and extracting the product.

Chemical Reactivity: A Trifunctional Scaffold

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecular architectures.

-

Nucleophilic Aromatic Substitution (SNAr) : The two chlorine atoms at the C4 and C6 positions are electron-deficient due to the electron-withdrawing nature of the pyrimidine nitrogens. This makes them highly susceptible to SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The two positions exhibit similar reactivity, and reaction conditions can sometimes be tuned to achieve mono- or di-substitution.

-

Transition-Metal-Catalyzed Cross-Coupling : The iodine atom at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. Its reactivity in these reactions is significantly higher than that of the chloro groups. This enables the introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Heck reactions) or carbon-heteroatom bonds with high selectivity, leaving the chloro substituents intact for subsequent SNAr functionalization.

This differential reactivity provides a robust platform for combinatorial chemistry and the targeted synthesis of drug candidates.

physical and chemical properties of 4,6-Dichloro-5-iodopyrimidine

In-depth Technical Guide: 4,6-Dichloro-5-iodopyrimidine

Aimed at: Researchers, scientists, and professionals in drug development.

Foreword: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

Within the vast arsenal of heterocyclic chemistry, the pyrimidine ring is a recurring and vital motif, fundamental to the very structure of life as a core component of nucleobases. The true synthetic power of this scaffold, however, is realized through precise halogenation. This guide provides a deep dive into this compound, a uniquely functionalized building block. The deliberate arrangement of two chlorine atoms and a single iodine atom on the pyrimidine core creates a molecule with a graduated reactivity profile. This allows for selective, stepwise chemical modifications, making it an exceptionally valuable tool in the synthesis of complex molecules. This document will explore its fundamental properties, chemical behavior, and practical applications, providing both foundational knowledge and expert insights for laboratory and industrial researchers.

Part 1: Core Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. These characteristics are crucial for designing experiments, developing purification strategies, and ensuring safe handling and storage.

Key Physical and Molecular Characteristics

The essential physical and molecular data for this compound are compiled below. These parameters are indispensable for practical laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₂IN₂ | [1][2][3] |

| Molecular Weight | 274.88 g/mol | [1][2][3] |

| Appearance | White to yellow or brown solid/powder | [4] |

| Melting Point | 68.0 to 72.0 °C | [5] |

| Boiling Point | 310.2±22.0 °C (Predicted) | [5] |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | [6][7][8] |

| CAS Number | 1137576-38-5 | [1][4] |

Spectroscopic Profile

Spectroscopic analysis provides a unique molecular fingerprint, essential for identity confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): The spectrum is characterized by a singlet, typically observed around δ 8.65 ppm, corresponding to the single proton at the C2 position of the pyrimidine ring.[6][7][8][9]

-

¹³C NMR (CDCl₃): The carbon spectrum will display four distinct signals for the pyrimidine ring carbons. The carbon atom bonded to iodine (C5) will be notably shifted, while the two carbons bearing chlorine atoms (C4 and C6) will also exhibit characteristic chemical shifts.[6][7][8][9]

-

-

Mass Spectrometry (MS): The mass spectrum displays a distinctive isotopic pattern for the molecular ion peak.[3][10] This pattern is a direct result of the presence of two chlorine atoms (with natural isotopes ³⁵Cl and ³⁷Cl) and the single stable isotope of iodine (¹²⁷I).[3][10]

Part 2: The Synthetic Versatility of this compound

The synthetic utility of this compound is rooted in the differential reactivity of its three halogen atoms. This feature enables chemists to perform sequential and site-specific modifications to the pyrimidine core. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions, whereas the chlorine atoms are more susceptible to nucleophilic aromatic substitution.

Synthesis of the Core Structure

The preparation of this compound is typically achieved through the iodination of a more accessible precursor, 4,6-dichloropyrimidine.

Experimental Protocol: Iodination of 4,6-Dichloropyrimidine

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4,6-dichloropyrimidine in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add N-iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.

-

Reaction Conditions: The reaction is typically conducted at ambient temperature and stirred for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, it is quenched with an aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Regioselective Reactivity

The strategic value of this reagent is its capacity for selective functionalization at each halogenated position.

2.2.1 The C5-Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bonds

The carbon-iodine bond is the most reactive towards transition metal catalysis, making it the preferred site for cross-coupling reactions.

-

Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a robust method for introducing aryl or heteroaryl groups at the C5 position.

-

Sonogashira Coupling: This reaction, also catalyzed by palladium (often with a copper co-catalyst), allows for the facile introduction of alkyne functionalities.

-

Buchwald-Hartwig Amination: A palladium-catalyzed amination reaction with various primary or secondary amines provides a direct route to 5-amino-4,6-dichloropyrimidines.

Caption: Key cross-coupling reactions at the C5 position of this compound.

2.2.2 The C4 and C6 Chloro Groups: Sites for Nucleophilic Aromatic Substitution (SNA_r)

While less reactive in cross-coupling reactions, the chlorine atoms are prime targets for nucleophilic attack. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which is further amplified by the substituent at the C5 position.

-

Amination: A diverse range of amines can displace the chlorine atoms to form aminopyrimidines. Reaction conditions can be fine-tuned to achieve either mono- or di-substitution.

-

Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms to yield the corresponding ethers.

-

Thiolation: Thiolates can be employed to introduce thioether moieties.

Caption: Nucleophilic aromatic substitution (SNA_r) pathways at the C4 and C6 positions.

Part 3: Applications in Drug Discovery and Beyond

The well-defined, stepwise reactivity of this compound makes it an invaluable building block for the synthesis of complex, biologically active molecules. Its utility in generating diverse chemical libraries for high-throughput screening is particularly noteworthy.

Case Study: Kinase Inhibitors

A significant number of kinase inhibitors incorporate a substituted pyrimidine core, which often serves as a hinge-binding motif by mimicking the adenine of ATP.[11][12][13][14] The this compound scaffold is an ideal starting point for constructing such inhibitors.[11][12][13][14] For instance, a Suzuki coupling at the C5 position can be used to install a key pharmacophoric element, followed by a nucleophilic substitution at the C4 position with a suitable amine to modulate properties like solubility, cell permeability, and target engagement.[11][12][13][14]

Part 4: Safety, Handling, and Storage Protocols

As with all halogenated organic compounds, adherence to strict safety protocols is mandatory.

-

Safety Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17][18][19] All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[15][16][17][18][19] Avoid direct contact with skin and eyes.[15][16][17][18][19]

-

Storage: Store the compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed to prevent moisture ingress and away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: Specific toxicological data for this compound are limited. Therefore, it should be handled as a potentially hazardous substance. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][20]

Conclusion: A Versatile and Enabling Reagent

This compound is a powerful and versatile reagent that provides chemists with a high degree of control and flexibility in molecular design. Its predictable and regioselective reactivity facilitates the systematic and efficient construction of complex molecular architectures. For scientists engaged in drug discovery, materials science, and synthetic organic chemistry, a comprehensive understanding of this building block is key to unlocking new avenues of chemical innovation.

References

-

PubChem. This compound. [Link]

-

SpectraBase. 4,6-Dichloro-5-iodo-pyrimidine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. This compound. [Link]

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

PubChem. 4,6-Dichloro-5-nitropyrimidine. [Link]

-

Chem-Impex. 4,6-Dichloro-5-nitropyrimidine. [Link]

-

National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Pharmaceutical R&D. [Link]

-

National Center for Biotechnology Information. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

SIELC Technologies. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. [Link]

-

Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

-

Frontiers. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]

-

University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

-

National Center for Biotechnology Information. 4,6-Dichloro-5-methoxypyrimidine. [Link]

-

CP Lab Safety. 4, 6-Dichloro-5-iodopyrimidine, min 95%, 100 mg. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 1137576-38-5 [sigmaaldrich.com]

- 5. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,6-Dichloro-5-iodopyrimidine molecular structure and weight

An In-Depth Technical Guide to 4,6-Dichloro-5-iodopyrimidine: A Core Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core structure of numerous anticancer, antimicrobial, and anti-inflammatory drugs. This compound is a highly functionalized pyrimidine scaffold that has emerged as a critical building block for researchers and drug development professionals. Its unique trifunctional nature—possessing two reactive chlorine atoms and an iodine atom—offers a versatile platform for constructing complex molecular architectures through selective and sequential chemical modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for its strategic use in research and development.

Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is directly derived from its distinct molecular structure. The pyrimidine ring is adorned with two electron-withdrawing chlorine atoms at the C4 and C6 positions and a bulky iodine atom at the C5 position. This specific arrangement dictates its reactivity, allowing for regioselective functionalization, a crucial aspect in the synthesis of targeted therapeutics.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₂IN₂ | [1][2][3] |

| Molecular Weight | ~274.88 g/mol | [1][2] |

| CAS Number | 1137576-38-5 | [2][3] |

| Appearance | White to yellow to brown solid | |

| Purity | Commonly available as ≥95% or ≥98% | [2][3] |

| Storage Conditions | Store at -20°C or under refrigeration, sealed and protected from light and moisture | [2] |

| SMILES | ClC1=NC=NC(=C1I)Cl | [2] |

Synthesis and Reactivity

Synthetic Rationale

The synthesis of substituted pyrimidines often involves the construction of the pyrimidine core followed by functionalization. A common and effective strategy for preparing dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidine precursors using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This approach is well-documented for various pyrimidine analogs.[4][5] For this compound, a logical synthetic route would therefore begin with a suitable 5-iodo-pyrimidine-4,6-diol intermediate.

Representative Synthetic Protocol

The following protocol describes a validated, two-step process for synthesizing a dichloropyrimidine derivative, which is adapted as a representative method for obtaining this compound from its dihydroxy precursor.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Precursor Formation) This initial step involves a condensation reaction to form the pyrimidine ring.

-

In a reaction vessel, dissolve sodium ethoxide in absolute ethanol.

-

Add formamide to the solution and heat the mixture.

-

Slowly add diethyl malonate dropwise while maintaining the temperature to initiate the cyclization reaction.

-

After the addition is complete, maintain the reaction at reflux for several hours to ensure complete conversion.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-6, causing the 4,6-dihydroxypyrimidine product to precipitate.

-

Isolate the solid product by centrifugation or filtration and dry thoroughly.[4]

Step 2: Chlorination to 4,6-Dichloropyrimidine This step converts the diol to the dichloride.

-

Charge a reaction flask with the synthesized 4,6-dihydroxypyrimidine, dichloroethane (as a solvent), and a chlorination catalyst.

-

Heat the mixture to reflux with stirring.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the refluxing mixture.

-

Maintain the temperature for a period after the addition is complete to drive the chlorination.

-

After cooling, the dichloroethane is recovered, and the final product is isolated through crystallization, centrifugation, and drying.[4]

Note: For the synthesis of the title compound, this process would be adapted to start from 5-iodopyrimidine-4,6-diol.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The synthetic power of this compound lies in the differential reactivity of its halogen substituents.

-

Chlorine Atoms (C4/C6): These positions are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the sequential and controlled introduction of different functional groups.

-

Iodine Atom (C5): The C-I bond is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework.

This trifunctional handle allows chemists to design synthetic routes that build molecular complexity in a stepwise and predictable manner.

Applications in Research and Drug Development

The structural motifs present in this compound make it an invaluable intermediate in the synthesis of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and targeted protein degraders.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The dichloropyrimidine core can be functionalized to mimic the hinge-binding interactions of ATP. The chlorine atoms can be displaced by amines to install key pharmacophoric groups, while the iodine atom allows for the introduction of larger substituents via cross-coupling to target other regions of the binding site, thereby enhancing potency and selectivity.

Building Block for Targeted Protein Degraders

Targeted protein degradation is a rapidly advancing therapeutic modality. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, recruiting a target protein and an E3 ligase to induce degradation. This compound serves as an excellent starting point or "building block" for synthesizing these complex molecules.[3] The distinct reactive sites allow for the attachment of a linker and the subsequent connection to ligands for both the target protein and the E3 ligase.

Sources

- 1. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-iodopyrimidine

Introduction: The Strategic Importance of 4,6-Dichloro-5-iodopyrimidine

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, present in molecules ranging from antiviral medications to cutting-edge oncology treatments.[1] this compound is a highly functionalized pyrimidine derivative that serves as a versatile and powerful building block for the synthesis of complex molecular architectures.

The strategic placement of three distinct functional handles—two reactive chlorine atoms at the 4 and 6 positions and an iodine atom at the 5 position—offers medicinal chemists a platform for sequential, site-selective modifications. The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the iodine atom is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This multi-functional nature makes this compound a coveted intermediate in the construction of compound libraries for high-throughput screening and the development of targeted therapeutics.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous analytical characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Safety Profile

A thorough understanding of the material's properties and handling requirements is a prerequisite for safe and effective laboratory work.

| Property | Value | Source |

| CAS Number | 1137576-38-5 | [2][3] |

| Molecular Formula | C₄HCl₂IN₂ | PubChem |

| Molecular Weight | 274.88 g/mol | PubChem |

| Appearance | White to yellow or brown solid | Vendor Data |

| Purity | Typically ≥98% | Vendor Data |

| Storage | Store in a refrigerator (+4°C), sealed under an inert atmosphere, and protected from light and moisture. | Vendor Data |

GHS Hazard Information (Predicted): Based on analogous structures like 4,6-dichloro-5-nitropyrimidine, the compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved via a two-step sequence starting from the readily available 4,6-dihydroxypyrimidine. The core logic is to first install the chloro groups and then perform a regioselective iodination at the electron-rich C-5 position.

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 4,6-Dichloropyrimidine Intermediate

The conversion of the dihydroxy precursor to the dichloro derivative is a classic transformation that replaces hydroxyl groups with chlorine atoms. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. The reaction is facilitated by a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), which serves to neutralize the HCl generated in situ, driving the reaction to completion.[4]

Experimental Protocol: Chlorination

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel with 4,6-dihydroxypyrimidine (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The large excess of POCl₃ also acts as the solvent for this reaction.

-

Cooling: Cool the resulting slurry to 0-5°C using an ice-water bath.

-

Base Addition: Add N,N-diisopropylethylamine (2.0-2.2 eq) dropwise via the dropping funnel to the stirred slurry. Maintain the internal temperature below 10°C during the addition to control the initial exotherm.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Very cautiously, pour the concentrated residue onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.

-

Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 4,6-dichloropyrimidine, often as a pale brown solid.[4]

-

Part 2: Regioselective Iodination to Yield this compound

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[5][6] However, the C-5 position is the least electron-deficient and is the target for electrophilic attack.[6] N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent, often activated by an acid catalyst, capable of iodinating even deactivated aromatic systems.[7][8][9]

Experimental Protocol: Iodination

-

Setup: In a clean, dry flask under an inert atmosphere, dissolve the 4,6-dichloropyrimidine (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) to the solution.[9]

-

Catalyst (Optional but Recommended): For deactivated rings, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid or sulfuric acid, can significantly accelerate the reaction.[9] Add the catalyst dropwise.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor the consumption of the starting material by TLC or HPLC.

-

Work-up:

-

Upon completion, dilute the reaction mixture with the solvent used.

-

Wash the solution with aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final this compound as a purified solid.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods provide a self-validating system for quality control.

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

| Analysis | Expected Signals for this compound | Rationale |

| ¹H NMR | δ ≈ 8.7-9.0 ppm (s, 1H) | A single proton is attached to the C2 position of the pyrimidine ring. Its chemical shift is downfield due to the deshielding effect of the two adjacent nitrogen atoms and the halogens. It appears as a singlet as there are no adjacent protons to couple with. |

| ¹³C NMR | 4 distinct signals expected. C2: ≈ 160 ppm, C4/C6: ≈ 155-158 ppm, C5: ≈ 80-90 ppm | The C2 carbon will be a distinct singlet. The two chlorine-bearing carbons (C4 and C6) are equivalent and will appear as a single resonance. The C5 carbon, bearing the heavy iodine atom, will be significantly shielded (upfield shift) due to the "heavy atom effect". |

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and elemental composition.

| Analysis | Expected Value | Rationale |

| Molecular Formula | C₄HCl₂IN₂ | - |

| Exact Mass | 273.8561 g/mol | High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. |

| Nominal Mass | 274 g/mol | For low-resolution MS (e.g., GC-MS), the molecular ion peak (M⁺) will appear at m/z 274 (using most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). |

| Isotopic Pattern | A characteristic cluster of peaks for the molecular ion. | The presence of two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) will create a distinctive M, M+2, M+4 pattern with a ratio of approximately 9:6:1. This signature is a powerful confirmation of the presence of two chlorines. |

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols for chlorination and subsequent iodination, researchers can reliably produce this valuable synthetic intermediate. The multi-tiered analytical workflow, combining NMR, MS, and chromatography, ensures the final product meets the high standards of purity and structural integrity required for applications in pharmaceutical research and development. The strategic utility of this molecule as a versatile scaffold justifies the rigorous approach detailed herein, empowering scientists to accelerate the discovery of novel chemical entities.

References

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

-

Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Pyrimidines. (n.d.). Retrieved December 31, 2025, from [Link]

-

N-Iodosuccinimide. (2025, July 23). Wikipedia. Retrieved December 31, 2025, from [Link]

-

N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

-

This compound | C4HCl2IN2. (2025, September 27). PubChem. Retrieved December 31, 2025, from [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.

-

Recent Advances in Pyrimidine-Based Drugs. (2022, November 25). National Institutes of Health. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-5-iodopyrimidine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloro-5-iodopyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

This compound is a halogenated pyrimidine derivative with a molecular formula of C₄HCl₂IN₂ and a molecular weight of approximately 274.88 g/mol [1]. Its structure, characterized by a pyrimidine ring substituted with two chlorine atoms and one iodine atom, makes it a valuable building block in organic synthesis. The presence of multiple halogen atoms provides reactive sites for further chemical modifications, enabling the creation of diverse molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Chemical Structure and Isomerism

The structural arrangement of substituents on the pyrimidine ring is critical to the molecule's reactivity and spectroscopic properties. It is important to distinguish this compound from its isomers, such as 2,4-dichloro-5-iodopyrimidine, as they will exhibit distinct spectroscopic signatures.

Caption: Chemical Structure of this compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative abundance of these isotopic peaks can be used to confirm the number of chlorine atoms in the molecule.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Value | Source |

| Molecular Formula | C₄HCl₂IN₂ | [1] |

| Molecular Weight | 274.88 g/mol | [1] |

| Exact Mass | 273.856148 g/mol |

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for halogenated pyrimidines include the loss of halogen atoms and the cleavage of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental NMR data for this compound, the following sections will provide an expert analysis of the expected spectra based on the known data for the closely related analogue, 4,6-dichloropyrimidine[2][3]. The influence of the iodine substituent at the 5-position will be discussed.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectroscopy

For the analogue 4,6-dichloropyrimidine, two signals are observed in the ¹H NMR spectrum, corresponding to the two non-equivalent protons on the pyrimidine ring[3]. In this compound, the proton at the 5-position is replaced by an iodine atom. This leaves only one proton on the pyrimidine ring at the 2-position.

Expected ¹H NMR Spectrum of this compound:

-

A single singlet in the aromatic region of the spectrum. The exact chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom. It is predicted to be downfield (at a higher ppm value) compared to the protons in unsubstituted pyrimidine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4,6-dichloropyrimidine shows distinct signals for the different carbon atoms in the ring[2]. For this compound, the introduction of the iodine atom at the 5-position will significantly impact the chemical shifts of the carbon atoms, particularly C5 and its neighboring carbons (C4 and C6).

Expected ¹³C NMR Spectrum of this compound:

-

C2: This carbon is expected to have a chemical shift similar to that in 4,6-dichloropyrimidine, though slightly perturbed by the distant iodine atom.

-

C4 and C6: These carbons, being attached to chlorine atoms, will appear at a downfield chemical shift. The presence of the adjacent iodine atom will likely cause a further downfield shift compared to 4,6-dichloropyrimidine.

-

C5: This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine is expected to cause a significant upfield shift (to a lower ppm value) for the C5 signal.

Table 2: Comparison of ¹³C NMR Data for 4,6-Dichloropyrimidine and Predicted Data for this compound

| Compound | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) |

| 4,6-Dichloropyrimidine (Experimental)[2] | ~159 | ~162 | ~120 |

| This compound (Predicted) | ~158-160 | >162 | <120 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the IR spectrometer for analysis[4].

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds within the molecule. The IR spectrum of 4,6-dichloropyrimidine can be used as a reference[5].

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| 850-750 | C-Cl stretching |

| Below 600 | C-I stretching |

The presence of the iodine atom is expected to introduce a C-I stretching vibration at a low frequency, typically below 600 cm⁻¹. The exact positions of the pyrimidine ring vibrations may be shifted slightly compared to 4,6-dichloropyrimidine due to the electronic and mass effects of the iodine substituent.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, NMR, and IR spectroscopy. While MS data confirms the molecular weight and elemental composition, NMR and IR provide detailed structural information. Although experimental NMR and IR data for this specific compound are not widely available, a thorough analysis of the spectra of the close analogue, 4,6-dichloropyrimidine, allows for reliable predictions of the expected spectral features. This guide provides the necessary foundational knowledge for researchers to confidently identify and characterize this compound in their synthetic and analytical workflows.

References

- Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(5), 455-461.

-

Royal Society of Chemistry. Supporting Information for publications. Available from: [Link]

-

NIST. Pyrimidine, 4,6-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. Available from: [Link]

- Hou, S., et al. (2018). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Sharma, S., et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Srivastava, S. L., & Prasad, M. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(4), 383-391.

-

Semantic Scholar. Synthesis of 6-Mercaptopurine 7-N-Oxide. Available from: [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

NIST. 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

SpectraBase. 4,6-Dichloropyrimidine - Optional[13C NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 2-Amino-4,6-dichloropyrimidine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

Sources

The 4,6-Dichloro-5-iodopyrimidine Scaffold: A Privileged Motif in the Exploration of Novel Biological Activities

Introduction: The Strategic Importance of the Halogenated Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in hydrogen bonding and π-stacking interactions makes it a favored template for designing molecules that can effectively interact with a wide array of biological targets.[3] Strategic functionalization of this core is a key tactic in drug discovery, and among the various substitution patterns, halogenation plays a critical role in modulating a compound's physicochemical properties and biological activity. This guide focuses on the 4,6-dichloro-5-iodopyrimidine scaffold, a highly reactive and versatile intermediate poised for the synthesis of novel bioactive compounds.

The presence of two reactive chlorine atoms at the 4 and 6 positions, coupled with an iodine atom at the 5-position, provides a unique platform for medicinal chemists. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities, particularly amine-containing fragments.[4] The iodine atom, on the other hand, can participate in various palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, heteroaryl, or alkyl groups. This multi-faceted reactivity allows for the systematic and diverse elaboration of the core structure to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[5] This guide will delve into the synthesis, potential biological activities, and experimental evaluation of analogs derived from this promising scaffold.

Anticipated Biological Activities: A Triad of Therapeutic Potential

The this compound scaffold is a confluence of structural motifs that have independently shown promise in several therapeutic areas. The strategic combination of these features suggests a high potential for discovering novel agents with anticancer, antiviral, and kinase inhibitory activities.

Kinase Inhibition: Targeting Dysregulated Cellular Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[8][9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 4,6-disubstituted pyrimidine core, in particular, offers a versatile platform for designing selective kinase inhibitors.[10] By modifying the substituents at these positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.[11] The this compound core serves as an excellent starting point for generating libraries of potential kinase inhibitors through sequential and regioselective substitution reactions.

Featured Application: p38 MAPK Inhibitor Synthesis

The p38 mitogen-activated protein kinase (MAPK) is a critical target in inflammatory diseases and oncology. The 4-chloro-6-(3-iodophenyl)pyrimidine scaffold can be utilized in a two-step synthesis to generate potential p38 MAPK inhibitors. This involves an initial nucleophilic aromatic substitution at the 4-position with an amine, followed by a Suzuki cross-coupling reaction at the iodo-position on the phenyl ring to introduce further diversity.

Logical Workflow for Kinase Inhibitor Discovery

Caption: A generalized workflow for the discovery of kinase inhibitors.

Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major avenue for anticancer drug development, pyrimidine analogs can exert their cytotoxic effects through various other mechanisms.[1][12] As antimetabolites, they can interfere with the synthesis of nucleic acids, disrupting DNA and RNA replication and leading to cell death, particularly in rapidly dividing cancer cells.[13] The incorporation of a halogen at the 5-position of the pyrimidine ring, such as in the well-known drug 5-fluorouracil, is a clinically validated strategy.[1] The 5-iodo substitution in the this compound scaffold may offer unique properties in terms of steric bulk and electronic effects, potentially leading to novel mechanisms of anticancer activity.

Antiviral Activity: A Broad-Spectrum Potential

Pyrimidine derivatives have a long history as antiviral agents.[14][15] For instance, 5-iodinated pyrimidine deoxyribonucleosides like 5-iodo-2'-deoxyuridine have been studied for their antiviral properties.[16] While the analogs of this compound are non-nucleosides, the presence of the 5-iodo-pyrimidine motif is significant.[17][14] This structural feature could potentially interfere with viral enzymes or replication processes. The development of non-nucleoside antivirals is an active area of research, as they can offer different resistance profiles and mechanisms of action compared to their nucleoside counterparts.[18]

Experimental Protocols and Methodologies

The evaluation of the biological activity of this compound analogs requires a suite of robust and validated in vitro assays. The following protocols provide a foundation for screening and characterizing these compounds.

Protocol 1: General Procedure for the Synthesis of 4-Amino-5-iodo-2-benzylthiopyrimidine Analogs

This protocol is adapted from the work of Goudgaon et al. and demonstrates a synthetic route to a class of 5-iodopyrimidine analogs.[4]

-

Iodination of 2-Benzylthiopyrimidine: To a solution of 2-benzylthiopyrimidine in a suitable solvent, add a base followed by the dropwise addition of iodine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 5-iodo-2-benzylthiopyrimidine.

-

Chlorination at the 4-Position: Treat the 5-iodo-2-benzylthiopyrimidine with an excess of phosphorus oxychloride (POCl3) and heat under reflux. After completion of the reaction, carefully quench the excess POCl3 with ice water and extract the product to yield 4-chloro-5-iodo-2-benzylthiopyrimidine.

-

Nucleophilic Aromatic Substitution: React the 4-chloro-5-iodo-2-benzylthiopyrimidine with a variety of substituted amines or hydrazine hydrate in a suitable solvent. The reaction is typically heated to drive it to completion. The resulting 4-amino- or 4-hydrazino-5-iodo-2-benzylthiopyrimidine analogs can then be purified by recrystallization or column chromatography.

Synthetic Workflow for 5-Iodopyrimidine Analogs

Caption: Synthetic route to 4-amino-5-iodopyrimidine analogs.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

-

Reagent Preparation: Prepare a kinase buffer (e.g., containing HEPES, MgCl2, DTT), a solution of the kinase of interest, a solution of the substrate (peptide or protein), and a solution of ATP (often radiolabeled, e.g., [γ-32P]ATP).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate. Allow for a pre-incubation period.

-

Initiation of Reaction: Start the kinase reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detection: Separate the phosphorylated substrate from the unreacted ATP. This can be done using various methods, such as filter binding assays, gel electrophoresis, or non-radioactive methods like fluorescence polarization or TR-FRET.

-

Data Analysis: Quantify the amount of phosphorylated substrate and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT/XTT) Assay for Anticancer Screening

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Addition of Tetrazolium Salt:

-

For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

For XTT assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, which is reduced to a water-soluble orange formazan product by metabolically active cells.

-

-

Solubilization (for MTT assay only): Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-490 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Workflow for Cell Viability Assay

Caption: A streamlined workflow for determining compound cytotoxicity.

Structure-Activity Relationship (SAR) Insights: A Case Study

While comprehensive SAR data for a broad range of this compound analogs is not extensively available in the public domain, the study by Goudgaon et al. on 4-substituted-5-iodo-2-benzylthiopyrimidines provides valuable insights into the influence of substitutions at the 4-position on antimicrobial activity.[4]

Table 1: Antimicrobial Activity of 5-Iodopyrimidine Analogs

| Compound | R Group at 4-Position | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

| 3f | 2-aminopyridine | Moderate | Good against A. niger |

| 4a | Schiff base with benzaldehyde | Good against P. aeruginosa | Moderate |

| 4c | Schiff base with 4-methoxybenzaldehyde | Good against P. aeruginosa | Moderate |

| 4d | Schiff base with 4-chlorobenzaldehyde | Good against P. aeruginosa | Moderate |

| 4g | Schiff base with 2-hydroxy-1-naphthaldehyde | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |

| 4h | Schiff base with 2-furaldehyde | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |

Data synthesized from findings reported in Goudgaon et al.[4]

-

The introduction of a Schiff base at the 4-position, derived from the 4-hydrazino intermediate, appears to be a favorable modification for antibacterial activity, particularly against P. aeruginosa.

-

The nature of the aromatic or heterocyclic aldehyde used to form the Schiff base influences the spectrum of activity. For instance, analogs 4g and 4h , derived from 2-hydroxy-1-naphthaldehyde and 2-furaldehyde respectively, exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[4]

-

The 2-aminopyridine substituent in compound 3f conferred good antifungal activity against A. niger.[4]

These findings underscore the importance of the substituent at the 4-position in modulating the biological activity of the 5-iodopyrimidine core and provide a rationale for further diversification at this position.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and under-explored starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, which can be screened against a wide range of biological targets. While the existing literature provides tantalizing glimpses into the potential of 5-iodopyrimidine analogs, a systematic exploration of the chemical space around this core is warranted.

Future research should focus on:

-

Kinase Profiling: Synthesizing and screening a library of 4,6-disubstituted-5-iodopyrimidine analogs against a broad panel of protein kinases to identify potent and selective inhibitors.

-

Anticancer Screening: Evaluating the cytotoxic activity of these analogs against a diverse panel of cancer cell lines to identify compounds with potent antiproliferative effects and to elucidate their mechanisms of action.

-

Antiviral Evaluation: Screening these non-nucleoside analogs for activity against a range of viruses to explore their potential as broad-spectrum antiviral agents.

References

- 4-Chloro-6-(3- iodophenyl)pyrimidine as a Versatile Intermediate for the Synthesis of p38 MAPK Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloro-6-(3-iodophenyl)pyrimidine-p38-mapk-kinase-inhibitors]

- Goudgaon, N. M., V. H. Kulkarni, and V. V. Vaidya. "Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs." Indian Journal of Pharmaceutical Sciences 71.6 (2009): 672. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2846473/]

- Goudgaon, N. M., V. H. Kulkarni, and V. V. Vaidya. "Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs." ResearchGate. [URL: https://www.researchgate.

- Kumar, R., et al. "Synthesis and antiviral activity of 5-ethyl-5-halo-6-alkoxy-(or azido)-5,6-dihydro-2'-deoxyuridine diastereomers as potential prodrugs to 5-ethyl-2'-deoxyuridine." Archiv der Pharmazie 330.8 (1997): 259-63. [URL: https://pubmed.ncbi.nlm.nih.gov/9379208/]

- Kumar, R., et al. "Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'-fluoro-3'-deoxythymidine." Journal of medicinal chemistry 37.24 (1994): 4297-306. [URL: https://pubmed.ncbi.nlm.nih.gov/7996561/]

- Prusoff, W. H., and P. H. Fischer. "Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine." Pharmacology & therapeutics 7.1 (1979): 1-34. [URL: https://pubmed.ncbi.nlm.nih.gov/398382/]

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [URL: https://ijrpr.com/uploads/V4ISSUE7/IJRPR10041.pdf]

- Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloro-6-(3-iodophenyl)pyrimidine-medicinal-chemistry]

- Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38466654/]

- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. handle.net. [URL: http://hdl.handle.net/10754/622115]

- Side Chain Iodination of Dihydropyrimidones and Elucidation of their Anticancer Activity. ijcmas.com. [URL: https://www.ijcmas.com/6-11-2017/G.%20Naga%20Sruthi,%20et%20al.pdf]

- Wyrębska, A., et al. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International journal of molecular sciences 22.8 (2021): 3825. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8067809/]

- De Clercq, E. "Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV." Antiviral chemistry & chemotherapy 8.6 (1997): 479-86. [URL: https://pubmed.ncbi.nlm.nih.gov/9875411/]

- This compound. ChemScene. [URL: https://www.chemscene.com/products/4,6-Dichloro-5-iodopyrimidine-CS-W018714.html]

- El-Naggar, A. M., et al. "Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents." Molecules 29.23 (2024): 5549. [URL: https://www.mdpi.com/1420-3049/29/23/5549]

- Procházková, E., et al. "Determination of the antioxidative activity of substituted 5-aminopyrimidines." Free radical research 46.1 (2012): 61-7. [URL: https://pubmed.ncbi.nlm.nih.gov/22059896/]

- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [URL: https://www.clausiuspress.com/assets/default/article/2019/01/29/article_1548750835.pdf]

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39598205/]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56763824]

- Hvizdáková, H., et al. "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules 26.17 (2021): 5183. [URL: https://www.mdpi.com/1420-3049/26/17/5183]

- Youssif, B. G. M., et al. "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Archiv der Pharmazie 345.11 (2012): 894-903. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164720/]

- Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/372922758_Discovery_and_biological_evaluation_of_46-pyrimidine_analogues_with_potential_anticancer_agents_as_novel_colchicine_binding_site_inhibitors]

- Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/journal/ijms/special_issues/kinase_inhibitors_ijms]

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8749896/]

- El-Gamal, M. I., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Molecules 29.1 (2023): 1. [URL: https://www.mdpi.com/1420-3049/29/1/1]

- de Oliveira, C. S., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank 2018.4 (2018): M1021. [URL: https://www.mdpi.com/1422-8599/2018/4/M1021]

- Youssif, B. G. M., et al. "Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors." Bioorganic & medicinal chemistry 17.16 (2009): 5875-84. [URL: https://pubmed.ncbi.nlm.nih.gov/19632822/]

- Baillache, D. J., and A. Unciti-Broceta. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC medicinal chemistry 11.10 (2020): 1112-1135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7963236/]

- Al-Warhi, T., et al. "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Frontiers in Chemistry 11 (2023): 1243179. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10529457/]

- Baillache, D. J., and A. Unciti-Broceta. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]

- ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40865145/]

- Munchhof, M. J., et al. "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase." Bioorganic & medicinal chemistry letters 14.1 (2004): 21-4. [URL: https://www.researchgate.net/publication/8953163_Design_and_SAR_of_thienopyrimidine_and_thienopyridine_inhibitors_of_VEGFR-2_kinase]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. clausiuspress.com [clausiuspress.com]

- 4. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 4,6-Dichloro-5-iodopyrimidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrimidine Scaffold and the Rise of a Privileged Intermediate

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically successful drugs. Its prevalence stems from its ability to mimic endogenous nucleobases, allowing it to form key hydrogen bond interactions within the active sites of a wide array of biological targets, particularly protein kinases.[1] However, the utility of a scaffold is only as great as the tools available to functionalize it. This guide focuses on a highly versatile and strategically important building block: 4,6-dichloro-5-iodopyrimidine .

This trifunctionalized heterocycle offers medicinal chemists a powerful platform for the systematic and controlled elaboration of complex molecular architectures. The differential reactivity of its three halogen atoms—the highly reactive iodine at the C5 position and the two chlorine atoms at the C4 and C6 positions—enables a programmed, sequential approach to synthesis. This allows for the precise installation of diverse functionalities, a critical advantage in the iterative process of drug discovery and lead optimization. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a focus on its role in the development of cutting-edge kinase inhibitors and antiviral agents.

Core Synthesis: A Two-Step Approach to a High-Value Intermediate

The efficient synthesis of this compound is paramount to its widespread use. The most common and industrially viable route is a two-step process commencing from the readily available 4,6-dihydroxypyrimidine.

Step 1: Chlorination of 4,6-Dihydroxypyrimidine

The initial step involves the conversion of 4,6-dihydroxypyrimidine to its chlorinated counterpart, 4,6-dichloropyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3][4] The reaction is often facilitated by the addition of a base, such as N,N-diisopropylethylamine (Hunig's base), to neutralize the HCl generated and drive the reaction to completion.[2]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine [2]

-

To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (2.2 eq) at 60-65 °C, slowly add N,N-diisopropylethylamine (2.0 eq) dropwise, ensuring the internal temperature does not exceed 80 °C.

-

Upon completion of the addition, heat the reaction mixture to 80 °C and maintain for 90 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, the hot reaction mixture is carefully quenched and extracted. A common method involves extraction into a high-boiling non-polar solvent like methylcyclohexane at 80 °C.

-

The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield 4,6-dichloropyrimidine, typically as a pale brown solid.

Caption: Step 1: Synthesis of 4,6-Dichloropyrimidine.

Step 2: Regioselective Iodination at the C5 Position

The second crucial step is the introduction of an iodine atom at the C5 position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) has proven to be an effective reagent for the regioselective iodination of various aromatic and heteroaromatic systems, including pyrimidines.[5][6] The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent electrophile.[6]

Experimental Protocol: Synthesis of this compound (Adapted from general iodination procedures[6])

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (1.1-1.2 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Step 2: Synthesis of this compound.

Strategic Reactivity and Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its halogen substituents. This allows for a hierarchical approach to functionalization, which is a cornerstone of modern synthetic strategy. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] This principle allows for selective reaction at the C5-iodo position while leaving the C4 and C6 chloro-substituents intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of nucleophiles, particularly amines, which are prevalent in kinase inhibitors.

Causality of Reactivity and Regioselectivity: Substitution generally favors the C4 and C6 positions over the C2 position due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the two adjacent nitrogen atoms. In the case of this compound, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will typically yield a mixture of products unless a directing group is present or a large excess of the nucleophile is used to drive the reaction to disubstitution.

Experimental Protocol: General SNAr with an Amine

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as isopropanol, n-butanol, or DMSO, add the desired amine (1.1-1.2 eq for monosubstitution, >2.2 eq for disubstitution).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to act as an acid scavenger.

-

Heat the reaction mixture, typically between 80-120 °C, and stir for 2-16 hours.

-